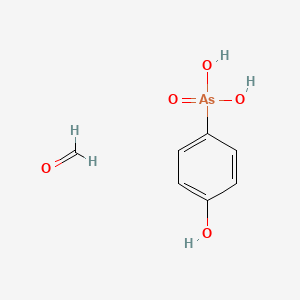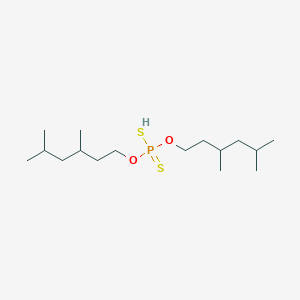
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound with a unique structure that includes sulfur and phosphorus atoms
Métodos De Preparación
The synthesis of Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves multiple steps. One common method includes the reaction of 3,5-dimethylhexanol with a phosphorus-sulfur reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new organophosphorus compounds.
Aplicaciones Científicas De Investigación
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets through the formation of covalent bonds or by altering their conformation. The pathways involved may include oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane can be compared with other organophosphorus compounds such as:
Triazoles: These compounds also contain nitrogen and sulfur atoms and are known for their biological activity.
Pyrazoles: Similar to triazoles, pyrazoles have a five-membered ring structure and are used in various chemical and biological applications.
Urazoles: These compounds are known for their ability to form stable radicals and are used in the synthesis of complex molecular structures.
The uniqueness of this compound lies in its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H35O2PS2 |
|---|---|
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2/c1-13(2)11-15(5)7-9-17-19(20,21)18-10-8-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3,(H,20,21) |
Clave InChI |
IYMCDJQWQXVRJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)CCOP(=S)(OCCC(C)CC(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
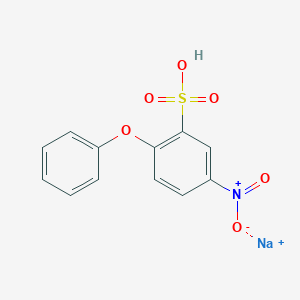
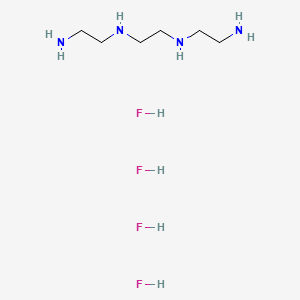
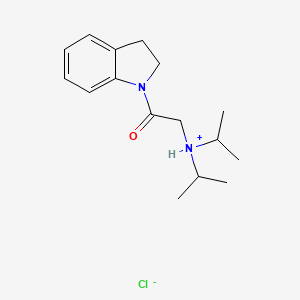
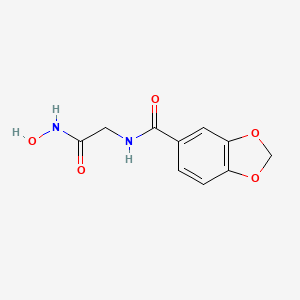
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
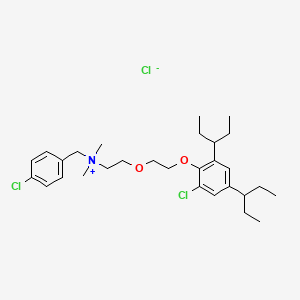
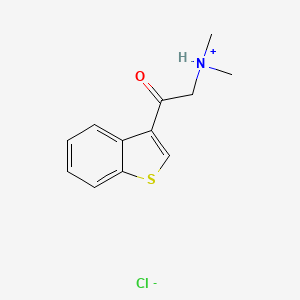
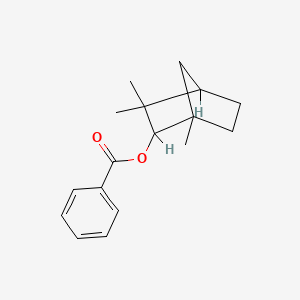
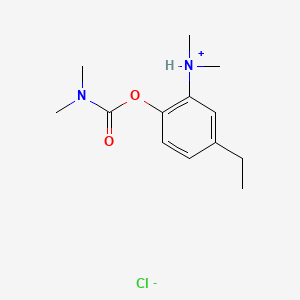
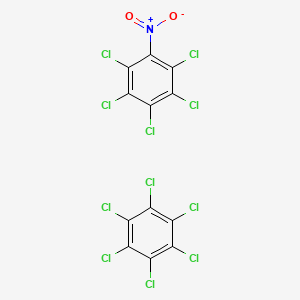
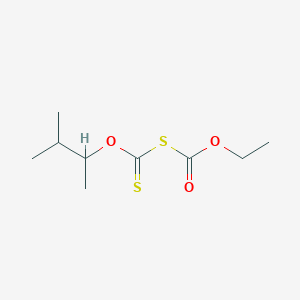
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
